molecular formula C10H10O4 B8740881 8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B8740881
M. Wt: 194.18 g/mol
InChI Key: DMLOFESDZBWMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

8-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H10O4/c1-10(2)13-8-6(9(12)14-10)4-3-5-7(8)11/h3-5,11H,1-2H3

InChI Key

DMLOFESDZBWMSW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=CC=C2O)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid anhydride (42.0 mL, 300 mmol) was added dropwise to a cooled (−5° C.) solution of 2,3-dihydroxybenzoic acid (8.30 g, 53.9 mmol) in trifluoroacetic acid (83 mL), with stirring. Acetone (14.0 mL, 190 mmol) was then added dropwise over 27 minutes, and the mixture stirred and allowed to warm gradually to room temperature over 16.5 hours. The volatiles were concentrated under vacuum, the residue was dissolved in ethyl acetate (100 mL), and the solution slowly added to a rapidly stirred saturated aqueous sodium bicarbonate solution (200 mL). After gas evolution ceased, the mixture was extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried over magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (ethyl acetate/heptane) to give 8-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (123a, 3.55 g, 34% yield) as an off-white solid.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

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